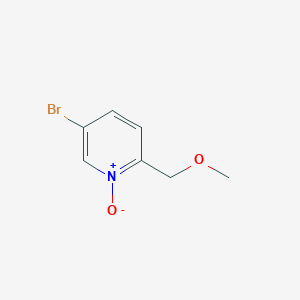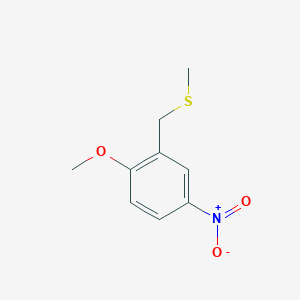
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene
Vue d'ensemble
Description
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methoxy group, a methylsulfanylmethyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene typically involves the following steps:
Thioether Formation: The methylsulfanylmethyl group is introduced via a thioetherification reaction, where a suitable thiol (e.g., methylthiol) reacts with a halomethyl derivative of the nitrobenzene compound.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically involving the reaction of a suitable methoxy precursor with the nitrobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and selectivity. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and residence time, to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy and methylsulfanylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene can be compared with similar compounds such as:
1-Methoxy-4-nitrobenzene: Lacks the methylsulfanylmethyl group, leading to different chemical properties and reactivity.
2-Methylsulfanylmethyl-4-nitrobenzene: Lacks the methoxy group, resulting in different interactions and applications.
4-Nitroanisole:
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
1-methoxy-2-(methylsulfanylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-4-3-8(10(11)12)5-7(9)6-14-2/h3-5H,6H2,1-2H3 |
Clé InChI |
AQDOAANXLPLOIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

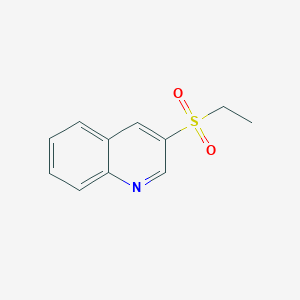
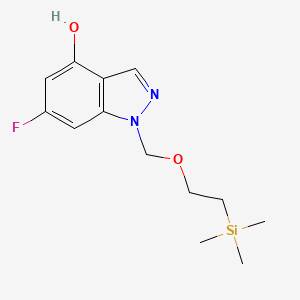

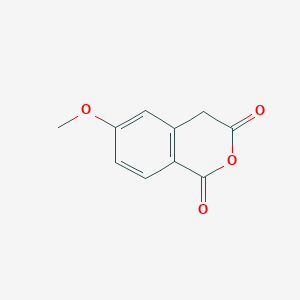
![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)
![1-[3-(2-Furyl)propyl]piperazine](/img/structure/B8315579.png)





